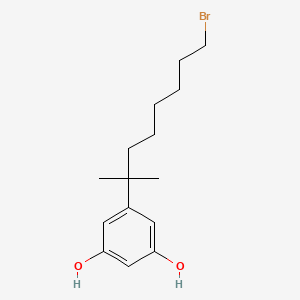![molecular formula C14H22N2O B14275335 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one CAS No. 128669-12-5](/img/structure/B14275335.png)
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is an organic compound with the molecular formula C14H22N2O It is a derivative of pyridinone, characterized by the presence of a hexylamino group and two methyl groups attached to the pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one typically involves the condensation of 2,5-dimethylpyridin-3-one with hexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the hexylamine and the pyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Hydroxyamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
- (4E)-4-[(Hexylamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H)-pyridinone
Uniqueness
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylamino group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Eigenschaften
| 128669-12-5 | |
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
4-(hexyliminomethyl)-2,5-dimethylpyridin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-4-5-6-7-8-15-10-13-11(2)9-16-12(3)14(13)17/h9-10,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
NEVAWUIZGNPLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=C(C(=NC=C1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/no-structure.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)


![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
